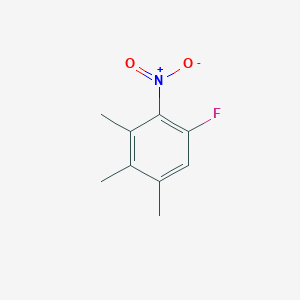

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene

説明

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene (C₉H₉FNO₂) is a fluorinated aromatic compound featuring a nitro group at the 2-position and methyl groups at the 3-, 4-, and 5-positions. This compound is utilized in explosives analysis as a standard reference material due to its structural resemblance to nitroaromatic explosives . Storage conditions (below -20°C in methanol) suggest sensitivity to thermal degradation, a common trait among nitroaromatics .

特性

CAS番号 |

62622-61-1 |

|---|---|

分子式 |

C9H10FNO2 |

分子量 |

183.18 g/mol |

IUPAC名 |

1-fluoro-3,4,5-trimethyl-2-nitrobenzene |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-8(10)9(11(12)13)7(3)6(5)2/h4H,1-3H3 |

InChIキー |

MVYZTPQLZPCCBI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1C)C)[N+](=O)[O-])F |

製品の起源 |

United States |

準備方法

1-フルオロ-3,4,5-トリメチル-2-ニトロベンゼンの合成は、通常、複数のステップを必要とします。一般的な方法の1つは、前駆体化合物のニトロ化に続いてフッ素化を行う方法です。例えば、フリーデル・クラフツアシル化を用いてアシル基を導入し、次にアルカンに変換することができます。 その後、ニトロ化を行ってニトロ基を導入し、最後にフッ素化を行い、目的の化合物を得ます .

化学反応の分析

1-フルオロ-3,4,5-トリメチル-2-ニトロベンゼンは、以下を含むさまざまな化学反応を起こします。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元することができます。

置換: フッ素原子は、適切な条件下で求核剤によって置換される可能性があります。

酸化: メチル基は、強力な酸化剤を用いてカルボン酸に酸化することができます。

これらの反応に使用される一般的な試薬には、水素ガス、パラジウムなどの触媒、過マンガン酸カリウムなどの酸化剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件および試薬によって異なります .

科学的研究の応用

Organic Synthesis

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene serves as an important intermediate in organic synthesis. Its fluoro group enhances the reactivity of the aromatic ring, making it suitable for further functionalization. Researchers utilize this compound to develop new synthetic pathways for creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound's structure is conducive to modifications that can lead to biologically active molecules. It has been investigated for potential use in drug development due to its ability to interact with biological systems. For instance, derivatives of this compound have shown promise as anti-inflammatory agents and in the treatment of various diseases .

Environmental Chemistry

In environmental studies, 1-fluoro-3,4,5-trimethyl-2-nitrobenzene is used as a model compound to assess the behavior of fluorinated organic compounds in ecological systems. Its stability and reactivity provide insights into the fate of similar compounds in soil and water environments, which is crucial for understanding pollution dynamics and remediation strategies.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the successful use of 1-fluoro-3,4,5-trimethyl-2-nitrobenzene as an intermediate for synthesizing a novel class of anti-cancer drugs. The research highlighted how modifications to the nitro group could enhance biological activity while maintaining selectivity towards cancer cells .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation pathways of 1-fluoro-3,4,5-trimethyl-2-nitrobenzene in aquatic environments showed that it undergoes photodegradation under UV light. This study provided valuable data on how such compounds can be monitored and managed in environmental health assessments .

作用機序

1-フルオロ-3,4,5-トリメチル-2-ニトロベンゼンの作用機序には、さまざまな分子標的との相互作用が含まれます。ニトロ基は還元されて反応性中間体を形成し、生物分子と相互作用します。 フッ素原子は水素結合やその他の相互作用に関与し、化合物の反応性や結合特性に影響を与えます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

1,3,5-Trimethyl-2-nitrobenzene (C₉H₁₁NO₂)

- Structure : Lacks the fluorine atom at the 1-position but retains the nitro group and methyl substituents.

- Applications: Used alongside the target compound in explosives standard solutions (1 mg/mL in methanol) .

1,2,4-Trimethyl-5-nitrobenzene (C₉H₁₁NO₂)

- Structure : Methyl groups at 1-, 2-, and 4-positions with a nitro group at the 5-position.

- Applications : Similar use in explosive analysis standards .

- Key Differences : Altered substituent positions may influence steric hindrance and electronic distribution, affecting detection parameters in analytical methods.

Fluorinated Analogues

1-Fluoro-3,5-dimethylbenzene (C₈H₉F)

- Structure : Fluorine at the 1-position and methyl groups at 3- and 5-positions; lacks the nitro group.

- Applications : Intermediate in pharmaceutical synthesis .

- Key Differences : The absence of the nitro group eliminates electron-withdrawing effects, making it less reactive in electrophilic substitutions. Its simpler structure enhances stability under standard storage conditions.

1-Fluoro-2-methyl-4-nitrobenzene (C₇H₆FNO₂)

Data Table: Comparative Analysis

Key Research Findings

Electron-Withdrawing Effects: The fluorine and nitro groups in the target compound create a highly electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack compared to non-fluorinated analogues .

Analytical Utility: Fluorinated nitroaromatics exhibit distinct chromatographic profiles (e.g., retention times, detection limits) compared to non-fluorinated isomers, improving specificity in explosives detection .

生物活性

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene (CAS No. 62622-61-1) is a fluorinated aromatic compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene |

| CAS Number | 62622-61-1 |

Biological Activity Overview

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene exhibits several biological activities that make it a candidate for further research in medicinal chemistry and pharmacology. Key areas of interest include:

Antimicrobial Activity

Research indicates that fluorinated compounds often possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine can improve the lipophilicity and overall bioavailability of the compound, making it more effective against various pathogens .

Cytotoxic Effects

Studies have shown that 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

The biological activity of 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene is attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound's structure facilitates the formation of ROS, which can damage cellular components and trigger apoptosis in cancer cells .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways, thus contributing to its anticancer properties .

- Interaction with Biological Membranes : The fluorine atom enhances the compound's ability to penetrate lipid membranes, potentially altering membrane dynamics and function .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various nitro-substituted benzene derivatives on breast cancer cell lines. Among these compounds, 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene showed significant cytotoxicity with an IC50 value lower than many traditional chemotherapeutics .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。